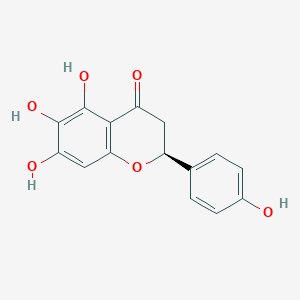

Carthamidin

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-5,6,7-trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c16-8-3-1-7(2-4-8)11-5-9(17)13-12(21-11)6-10(18)14(19)15(13)20/h1-4,6,11,16,18-20H,5H2/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPLTVGMLNDMOQE-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C1=O)C(=C(C(=C2)O)O)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC2=C(C1=O)C(=C(C(=C2)O)O)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40963963 | |

| Record name | 5,6,7-Trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479-54-9 | |

| Record name | Carthamidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carthamidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6,7-Trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Carthamidin Biosynthesis Pathway in Carthamus tinctorius

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Carthamus tinctorius L., commonly known as safflower, is a plant of significant medicinal and economic value due to its production of unique flavonoids, particularly in its florets. The yellow and red pigments, including carthamidin, hydroxysafflor yellow A (HSYA), and carthamin, are quinochalcone C-glucosides exclusive to this species.[1][2][3] this compound, a tetrahydroxyflavanone, serves as a crucial intermediate in the biosynthesis of these commercially important compounds.[4][5] This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic steps, key genes, quantitative data, and relevant experimental methodologies. Understanding this pathway is critical for metabolic engineering, synthetic biology applications, and the development of novel therapeutics.

The this compound Biosynthesis Pathway

The formation of this compound is an extension of the general flavonoid biosynthesis pathway, which is well-conserved among plants.[6][7] The pathway begins with the phenylpropanoid pathway and proceeds through several key enzymatic reactions to yield the flavanone (B1672756) naringenin (B18129), which is the direct precursor to this compound.

General Phenylpropanoid and Flavonoid Pathway

-

Phenylalanine to p-Coumaroyl-CoA: The pathway initiates with the amino acid L-phenylalanine. Phenylalanine ammonia (B1221849) lyase (PAL) catalyzes the first committed step. This is followed by reactions catalyzed by cinnamic acid 4-hydroxylase (C4H) and 4-coumarate:CoA ligase (4CL), resulting in the formation of p-coumaroyl-CoA.[2][6]

-

Formation of Naringenin Chalcone (B49325): Chalcone synthase (CHS) is the rate-limiting enzyme that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the chalcone skeleton, 4,2′,4′,6′-tetrahydroxychalcone (naringenin chalcone).[2][8][9]

-

Cyclization to Naringenin: Chalcone isomerase (CHI) facilitates the stereospecific intramolecular cyclization of naringenin chalcone to produce the flavanone (2S)-naringenin.[10][11]

Specific Conversion to this compound

The final step in the core this compound biosynthesis involves the hydroxylation of its immediate precursor, naringenin.

-

Hydroxylation of Naringenin: The enzyme flavonoid 6-hydroxylase (CtF6H) catalyzes the 6-hydroxylation of naringenin, yielding this compound (6-hydroxynaringenin).[2][4] This step is pivotal as it directs the metabolic flux towards the unique quinochalcones found in safflower. This compound then serves as a precursor for further glycosylation and oxidation reactions to produce HSYA and carthamin.[2][6]

Quantitative Data

Quantitative analysis of metabolites and biotransformation processes provides crucial data for optimizing production and understanding metabolic flux.

Table 1: Microbial Biotransformation of Naringenin to this compound

This table summarizes the efficiency of converting naringenin into this compound and its isomer, isothis compound, using microbial systems.

| Biocatalyst | Substrate | Product(s) | Max Concentration / Conversion Efficiency | Reference |

| Rhodotorula marina | Naringenin | This compound | 0.31 mg/mg of naringenin | [12][13] |

| Isothis compound | 0.47 mg/mg of naringenin (Total product: 233 mg/L) | [12][13] | ||

| Aspergillus niger | Naringenin (60 mg/L) | This compound | 21.5 mg/L | [12] |

| Isothis compound | 21.7 mg/L | [12] | ||

| Aspergillus niger | Naringenin | This compound | 0.38 mg/mg of naringenin | [14] |

| Isothis compound | 0.43 mg/mg of naringenin | [14] |

Table 2: this compound Content in Carthamus tinctorius Florets

This table presents the concentration of this compound found naturally in safflower petals across different studies and cultivars.

| Parameter | Value | Cultivar/Condition | Reference |

| Content Range | 1.0% - 8.39% (dry weight) | Various cultivars | [4][15][16] |

| Max Recorded Content | 7.0% (dry weight) | 'Sina' genotype | [4] |

| Proportion of Pigment | 24% - 30% of total yellow pigments | General | [4][5] |

| Specific Quantification | 2.350 mg/g (in methanolic extract) | 'Manjra' genotype | [17] |

Table 3: Molecular Characteristics of Key Biosynthetic Genes

This table details the properties of cloned genes that are central to the this compound biosynthesis pathway.

| Gene Name | Encoded Enzyme | Full-Length cDNA | Open Reading Frame (ORF) | Encoded Protein | Reference |

| CtCHS1 | Chalcone Synthase | 1525 bp | 1041 bp | 346 amino acids | [8][18] |

| CtCHS3 | Chalcone Synthase | 1358 bp | 1206 bp | 401 amino acids | [8][18] |

| CtCHI1 | Chalcone Isomerase | 1161 bp | Not specified | 217 amino acids | [10][11] |

Experimental Protocols

The characterization of the this compound pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Functional Characterization of Biosynthetic Enzymes

This protocol outlines the typical workflow for identifying and confirming the function of enzymes like CHS and CHI.

-

Gene Cloning: Putative genes (CtCHS, CtCHI) are identified from a safflower floret transcriptome library. Full-length cDNA is amplified from flower-derived RNA using PCR with gene-specific primers.[8][11]

-

Heterologous Expression: The cloned cDNA is inserted into an expression vector (e.g., pET vectors for E. coli). The recombinant vector is transformed into an expression host like E. coli BL21(DE3).

-

Protein Purification: Recombinant protein expression is induced (e.g., with IPTG). The cells are lysed, and the target protein is purified from the crude extract using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).[8][10]

-

In Vitro Enzyme Assay: The purified recombinant enzyme is incubated with its specific substrate(s) in an appropriate buffer.

-

Product Analysis: The reaction products are extracted and analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm their identity by comparing retention times and mass spectra with authentic standards (e.g., naringenin).[8][9]

Metabolite Profiling in C. tinctorius

This protocol describes a modern, high-throughput method for identifying and quantifying flavonoids in plant tissues.[19][20]

-

Sample Preparation: Safflower florets at specific developmental stages are collected, immediately frozen in liquid nitrogen, and lyophilized. The dried tissue is ground into a fine powder.

-

Metabolite Extraction: The powder is extracted with a solvent, typically 70% aqueous methanol, overnight at 4°C. The extract is then centrifuged to remove solids.

-

UHPLC-ESI-MS/MS Analysis: The supernatant is filtered and analyzed using an Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to an Electrospray Ionization (ESI) Tandem Mass Spectrometer (MS/MS). This platform allows for the separation, identification, and quantification of a wide range of metabolites based on their retention times and mass fragmentation patterns. A self-built database containing known safflower flavonoids is often used for targeted analysis.[20]

-

Data Analysis: The raw data is processed to identify peaks and match them against the metabolite database. Differential metabolite analysis (e.g., using fold change and VIP scores from OPLS-DA) is performed to compare different samples.[21]

Regulation of the Pathway

The biosynthesis of this compound and other flavonoids in safflower is a tightly regulated process influenced by genetic and environmental factors.

-

Transcriptional Regulation: Transcription factors, particularly from the MYB and bHLH families, are known to regulate the expression of structural genes in the flavonoid pathway.[6][22]

-

Phytohormonal Influence: Methyl jasmonate (MeJA) has been shown to be a potent elicitor of flavonoid biosynthesis. Treatment with MeJA upregulates the expression of key genes like F3H and leads to the accumulation of quinochalcones and flavonols, including HSYA and carthamin.[6][20][21]

-

Developmental and Environmental Cues: The concentration of this compound is highest at the start of flowering and decreases as it is converted into the red pigment carthamin during flower maturation.[15][16] Light intensity can also modulate the content of specific flavonoids.[6]

Conclusion

The this compound biosynthesis pathway in Carthamus tinctorius is a specialized branch of flavonoid metabolism, culminating in a precursor essential for the plant's unique and valuable pigments. The core pathway, involving the enzymes CHS, CHI, and the pivotal CtF6H, is now well-defined. This guide has synthesized the current knowledge, presenting the pathway, quantitative data from in vivo and in vitro systems, and the experimental protocols used for its elucidation. For researchers and drug development professionals, this detailed understanding provides a foundation for targeted breeding, metabolic engineering of safflower, and the development of microbial cell factories for the sustainable production of this compound and its derivatives. Future work will likely focus on the intricate regulatory networks and the enzymatic steps downstream of this compound to fully harness the potential of this remarkable medicinal plant.

References

- 1. Cloning and Functional Analysis of Three Chalcone Synthases from the Flowers of Safflowers Carthamus tinctorius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Buy this compound | 479-54-9 [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. maxapress.com [maxapress.com]

- 7. Integrated Metabolomics and Transcriptome Analysis of Flavonoid Biosynthesis in Safflower (Carthamus tinctorius L.) With Different Colors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cloning, expression and activity analysises of chalcone synthase genes in Carthamus tinctorius - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Integrating molecular characterization and metabolites profile revealed CtCHI1’s significant role in Carthamus tinctorius L - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular cloning and functional characterization of chalcone isomerase from Carthamus tinctorius - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Improved Oxidation of Naringenin to this compound and Isothis compound by Rhodotorula marina - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [PDF] Improved Oxidation of Naringenin to this compound and Isothis compound by Rhodotorula marina | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Safflower petal composition: impact of sowing time and plant density on proximate, antioxidants, and colorants [frontiersin.org]

- 16. Safflower petal composition: impact of sowing time and plant density on proximate, antioxidants, and colorants - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 18. researchgate.net [researchgate.net]

- 19. Integrated metabolomics and transcriptome analysis on flavonoid biosynthesis in flowers of safflower (Carthamus tinctorius L.) during colour-transition [PeerJ] [peerj.com]

- 20. Integrated metabolomics and transcriptome analysis on flavonoid biosynthesis in safflower (Carthamus tinctorius L.) under MeJA treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Integrated metabolomics and transcriptome analysis on flavonoid biosynthesis in flowers of safflower (Carthamus tinctorius L.) during colour-transition - PMC [pmc.ncbi.nlm.nih.gov]

- 22. masjaps.com [masjaps.com]

An In-depth Technical Guide to the Natural Sources and Extraction of Carthamidin

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Carthamidin is a water-soluble yellow pigment belonging to the C-glucosylquinochalcone class of flavonoids.[1] It is one of the principal coloring components found in the florets of safflower (Carthamus tinctorius L.), alongside the red pigment, carthamin.[2][3] Historically used as a natural dye for food and textiles, this compound is gaining renewed interest in the pharmaceutical and nutraceutical industries due to its biological properties and its non-carcinogenic, non-allergic nature.[1][4] This guide provides a comprehensive overview of its natural sources, biosynthesis, extraction protocols, and purification techniques, tailored for a scientific audience.

Natural Sources and Occurrence

The primary and exclusive commercial source of this compound is the floret (petal) of the safflower plant, Carthamus tinctorius.[5][6] Safflower is an annual, thistle-like herb cultivated globally for its oilseed and flowers.[7] The concentration of this compound in the florets can vary significantly depending on the plant's genotype, cultivation conditions, and harvest time.[4][8] The content of water-soluble yellow pigments, of which this compound is a major component, can constitute 24-30% of the total pigments in the flower.[7]

Biosynthesis of this compound

This compound biosynthesis follows the general flavonoid pathway, originating from the precursor 2,4,6,4'-tetrahydroxychalcone.[9] The pathway involves key enzymes such as chalcone (B49325) synthase (CHS), cytochrome P450 (P450), and UDP-glucosyltransferases (UGT) to produce the characteristic C-glucosylquinochalcone structure unique to safflower.[1] this compound is also a precursor to the red pigment carthamin, which is formed via an oxidative process.[8][9]

Caption: Proposed biosynthetic pathway leading to this compound.

Extraction and Purification Methodologies

The extraction of this compound capitalizes on its high solubility in water, which conveniently separates it from the water-insoluble red pigment, carthamin.[3][7] Conventional methods include maceration and Soxhlet extraction, though simple aqueous extraction is most common and effective.[5][8] Purification can be achieved using chromatographic techniques.

Caption: General workflow for this compound extraction and purification.

Quantitative Data

The yield of this compound is highly dependent on the safflower genotype and the extraction method employed.

Table 1: Quantitative Yield of this compound from Carthamus tinctorius Florets

| Parameter | Value | Genotype(s) / Method | Reference(s) |

|---|---|---|---|

| Concentration Range | 6.9 – 28.9 mg/mL | Analysis of 30 genotypes | [4][8] |

| High-Yield Genotype 1 | 27.6 mg/mL | GMU-7923 | [4][8] |

| High-Yield Genotype 2 | 28.9 mg/mL | GMU-7931-1 | [4][8] |

| Content in Florets | 2.53 – 8.29 % (dry matter) | Chinese cultivar | [4] |

| Yield from Florets | 26.0 – 26.5 % | Aqueous extraction | [3] |

| Pigment Composition | 24 – 30 % of total pigments | General estimate |[7] |

Table 2: Chromatographic Data for this compound Identification

| Technique | Parameter | Value Range | Solvent System / Conditions | Reference(s) |

|---|---|---|---|---|

| TLC | Rf Value | 0.32 – 0.80 | Silica Gel G; water:isobutanol:ethanol:formic acid (4:7:4:4) | [4][6][8] |

| TLC | Rf Value | 0.78 | Paper chromatography (details not specified) |[3] |

Detailed Experimental Protocols

Protocol 1: Standard Aqueous Extraction of this compound

This protocol is adapted from methodologies described for the extraction of water-soluble safflower yellow pigments.[5][6]

-

Preparation: Weigh 1.0 gram of finely powdered dry safflower florets.

-

Extraction: Suspend the powder in 20 mL of distilled water in a suitable flask.

-

Maceration: Stir the suspension at room temperature for 30 minutes using a magnetic stirrer.

-

First Separation: Centrifuge the mixture at 3500 rpm for 15 minutes. Carefully decant and collect the supernatant. Store the supernatant at 5±1°C.[6]

-

Re-extraction: Add another 20 mL of distilled water to the pellet, resuspend, and stir for an additional 30 minutes.

-

Second Separation: Repeat the centrifugation step (4) and combine the second supernatant with the first.

-

Clarification: Filter the combined supernatant through a suitable filter paper (e.g., Whatman No. 1) to remove any fine suspended particles.

-

Storage: The resulting clear, yellow solution is the crude this compound extract. Store at 4°C in the dark to minimize degradation.

Protocol 2: Purification of this compound using Macroporous Resin Chromatography

This protocol is based on a patented method for purifying safflower yellow pigment.[10]

-

pH Adjustment: Take the crude aqueous extract from Protocol 1 and adjust the pH to 2.0 - 3.0 using a dilute acid (e.g., 0.5% citric acid).

-

Column Preparation: Prepare a column with a nonpolar macroporous adsorption resin (e.g., Amberlite® XAD series), and equilibrate it with deionized water.

-

Loading: Load the pH-adjusted extract onto the column at a slow flow rate. The yellow pigments will adsorb to the resin.

-

Washing: Wash the column with several column volumes of deionized water to remove unbound impurities like sugars and salts.

-

Elution: Elute the bound this compound from the resin using deionized water as the eluent. The patent suggests that under acidic conditions, the pigment can be washed off with water after impurities are removed.[10]

-

Collection: Collect the yellow-colored fractions.

-

Concentration and Drying: Concentrate the purified eluant using reverse osmosis or rotary evaporation. For a final dry powder, lyophilize (freeze-dry) the concentrated solution.

Stability Profile

The stability of this compound is a critical factor during extraction and storage.

-

Temperature: this compound is more stable to heat than carthamin.[11] It shows relative stability at acidic pH even at elevated temperatures.[11][12]

-

pH: The pigment is most stable in acidic conditions (pH 3-5.5).[11] It is less stable in basic solutions.[12]

-

Light: this compound is more susceptible to degradation under light (Visible and UV) than carthamin.[11] Therefore, extracts and purified compounds should be protected from light.

Conclusion

This compound is a valuable natural yellow pigment sourced exclusively from the florets of Carthamus tinctorius. Its water-solubility allows for straightforward extraction and separation from other lipophilic components and the red pigment, carthamin. While simple aqueous extraction provides a crude product, chromatographic methods using macroporous resins offer an effective path to high-purity this compound suitable for pharmaceutical and high-value nutraceutical applications. Understanding its stability, particularly its sensitivity to light and alkaline conditions, is paramount for optimizing yield and preserving its chemical integrity throughout the extraction and purification process.

References

- 1. maxapress.com [maxapress.com]

- 2. researchgate.net [researchgate.net]

- 3. ijciar.com [ijciar.com]

- 4. researchgate.net [researchgate.net]

- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 6. biotech-asia.org [biotech-asia.org]

- 7. ias.ac.in [ias.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. Carthamin - Wikipedia [en.wikipedia.org]

- 10. CN101007828A - Process for extracting carthamus tinctorius yellow pigment - Google Patents [patents.google.com]

- 11. Research Journal of Biological Sciences [makhillpublications.co]

- 12. researchgate.net [researchgate.net]

Physicochemical properties of Carthamidin

An In-depth Technical Guide to the Physicochemical Properties of Carthamidin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a naturally occurring tetrahydroxyflavanone (B13395739) found predominantly in the florets of safflower (Carthamus tinctorius L.). As a key biosynthetic intermediate and a bioactive compound with significant antioxidant properties, a thorough understanding of its physicochemical characteristics is crucial for its application in research, drug development, and as a natural colorant. This guide provides a comprehensive overview of the structural, physical, and chemical properties of this compound, details common experimental protocols for its analysis, and illustrates its biosynthetic pathway.

Physicochemical Properties of this compound

The physicochemical properties of this compound are fundamental to its stability, solubility, and biological activity. These characteristics influence its extraction, purification, formulation, and pharmacokinetic profile.

Quantitative Data Summary

A summary of the key quantitative physicochemical properties of this compound is presented below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₂O₆ | [1][2] |

| Molecular Weight | 288.255 g/mol | [2] |

| Monoisotopic Mass | 288.063388 Da | [1] |

| IUPAC Name | (2S)-5,6,7-trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | [1][3] |

| CAS Number | 479-54-9 | [1][3] |

| Physical Form | Reddish brown powder | [4] |

| Calculated Density | 1.586 g/cm³ | |

| Calculated Boiling Point | ~665 °C at 760 mmHg | [1] |

| Calculated LogS | -3.479 | [1] |

| InChI Key | NPLTVGMLNDMOQE-NSHDSACASA-N | [1][3] |

| Canonical SMILES | C1C(OC2=C(C1=O)C(=C(C(=C2)O)O)O)C3=CC=C(C=C3)O | [1] |

Structural and Stereochemical Details

This compound is a flavanone, a class of flavonoids characterized by a C6-C3-C6 skeleton. Its systematic IUPAC name is (2S)-5,6,7-trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one[1][3]. It is also known as 6-hydroxynaringenin, indicating its structural relationship to naringenin (B18129) with an additional hydroxyl group at the C-6 position of the A-ring[1].

A critical structural feature is the stereogenic center at the C-2 position. The naturally occurring enantiomer possesses the S-configuration, designated as (2S)-carthamidin[1]. This specific stereochemistry is crucial as it dictates the three-dimensional conformation of the molecule, which in turn significantly influences its interaction with biological targets and its overall bioactivity[1].

Solubility Profile

The solubility of this compound is dictated by its multiple hydroxyl groups and aromatic ring structure.

-

Water : It has limited solubility in pure water, which is consistent with its calculated LogS value of -3.479[1]. However, some sources describe it as water-soluble, likely referring to its utility in aqueous extractions from plant material where it exists as a yellow pigment[4][5][6].

-

Organic Solvents : Solubility is significantly improved in polar organic solvents. It demonstrates good solubility in methanol (B129727) and high solubility in aqueous ethanol (B145695) solutions, with optimal concentrations reported between 60-70% (v/v) ethanol[1]. This behavior is attributed to the ability of its hydroxyl groups to form hydrogen bonds with polar solvents[1].

Stability Characteristics

This compound's stability is sensitive to several environmental factors:

-

pH : The compound shows variable stability depending on pH. It exhibits greater stability in alkaline conditions compared to acidic or neutral environments[1]. Some studies on related compounds suggest a more stable range between pH 3.0 and 5.5[1].

-

Temperature : Elevated temperatures lead to accelerated degradation[1]. The activation energy for its thermal degradation has been estimated at approximately 78±5 kJ/mol, indicating moderate thermal stability[1].

-

Light : Exposure to light, especially UV radiation, can induce photodegradation. Therefore, protection from light is recommended during storage and analysis[1].

Experimental Protocols and Methodologies

The determination of this compound's properties and its quantification in complex matrices rely on a combination of extraction, chromatographic, and spectroscopic techniques.

Extraction from Carthamus tinctorius

A common method for extracting this compound from safflower florets involves aqueous or alkaline extraction.

-

Preparation : Fine, dried floret powder (1 g) is obtained.

-

Extraction : The powder is suspended in 20 mL of a dilute alkaline solution (e.g., 0.5% w/v sodium carbonate) or distilled water[3][5].

-

Agitation : The suspension is stirred at room temperature for approximately 30 minutes to facilitate the extraction of water-soluble pigments, including this compound[5].

-

Separation : The mixture is centrifuged at ~3500 rpm for 15 minutes to pellet the solid plant material.

-

Collection : The supernatant, containing the dissolved this compound, is carefully collected for further analysis or purification[5]. Acidification may be used following alkaline extraction to facilitate subsequent purification steps[3].

Caption: General workflow for the extraction and analysis of this compound.

Spectroscopic and Chromatographic Analysis

-

UV-Visible Spectroscopy : this compound exhibits characteristic absorption in the UV-visible spectrum due to its flavonoid structure. The presence of multiple hydroxyl groups influences its absorption profile, which is sensitive to solvent polarity and pH[1]. This technique is valuable for both identification and quantification.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry is critical for confirming the molecular weight and elemental composition of this compound[1]. In negative ion mode ESI-MS, it typically forms a deprotonated molecular ion [M-H]⁻ at m/z 287. Tandem MS (MS/MS) experiments reveal characteristic fragmentation patterns that provide further structural confirmation[1].

-

Thin-Layer Chromatography (TLC) : TLC is a common method for the separation and preliminary identification of pigments from safflower. Using an eluent system such as n-butanol-glacial acetic acid-H₂O (4:1:2), yellow pigments like this compound and its derivatives can be separated and visualized[7].

Biological Activity and Biosynthesis

This compound is not only a precursor to important pigments but also a bioactive molecule in its own right.

Antioxidant Activity

This compound demonstrates significant antioxidant and radical scavenging activity, which has been shown to be stronger than its precursor, naringenin[3]. This activity is attributed to its polyphenolic structure, which can donate hydrogen atoms to neutralize free radicals. In vitro studies confirm that aqueous extracts of safflower, rich in this compound, possess potent antioxidant capabilities[8]. The antioxidant effects of safflower flavonoids, including this compound derivatives, involve multiple mechanisms such as inhibiting reactive oxygen species (ROS), enhancing antioxidant enzyme activity, and modulating signaling pathways like Nrf2[9].

Biosynthetic Pathway

This compound is a central intermediate in the biosynthesis of quinochalcone C-glycosides, such as Hydroxysafflor Yellow A (HSYA), and the red pigment carthamin in safflower[3]. The pathway begins with the widely distributed flavanone, (S)-naringenin.

-

Hydroxylation : The key step in this compound formation is the 6-hydroxylation of (S)-naringenin. This reaction is catalyzed by the enzyme flavonoid 6-hydroxylase (F6H)[3].

-

Isomerization & Glycosylation : this compound can then be isomerized and subsequently acted upon by glycosyltransferases to form more complex flavonoid C-glycosides, ultimately leading to the production of HSYA[3].

This biosynthetic conversion is critical as the introduction of the hydroxyl group at the C-6 position significantly alters the molecule's properties and biological functions[3].

Caption: Simplified biosynthetic pathway of this compound and HSYA.

References

- 1. Buy this compound | 479-54-9 [smolecule.com]

- 2. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 3. This compound | 479-54-9 | Benchchem [benchchem.com]

- 4. This compound - Lifeasible [lifeasible.com]

- 5. ias.ac.in [ias.ac.in]

- 6. Bioactive Substances in Safflower Flowers and Their Applicability in Medicine and Health-Promoting Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical and Biological Properties of Quinochalcone C-Glycosides from the Florets of Carthamus tinctorius - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iosrjournals.org [iosrjournals.org]

- 9. Pharmacological actions and applications of safflower flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

Carthamidin vs. Carthamin: A Technical Guide to Their Core Differences

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carthamidin and Carthamin are two prominent flavonoids derived from the safflower plant (Carthamus tinctorius). While both originate from the same natural source, they exhibit significant differences in their chemical structure, physicochemical properties, and biological activities. This technical guide provides an in-depth comparison of this compound and Carthamin, presenting key data in a structured format, detailing experimental protocols, and visualizing relevant pathways to aid researchers in drug discovery and development.

Chemical and Physical Properties

This compound and Carthamin belong to different subclasses of flavonoids, which dictates their fundamental chemical and physical characteristics. This compound is a tetrahydroxyflavanone, characterized by its C6-C3-C6 skeleton. In contrast, Carthamin is a more complex dimeric quinochalcone C-glycoside. This structural variance directly impacts their properties, most notably their solubility. This compound is known to be soluble in water, whereas Carthamin is sparingly soluble in water but soluble in alkaline solutions and some organic solvents.[1][2]

| Property | This compound | Carthamin |

| Chemical Class | Tetrahydroxyflavanone | Dimeric Quinochalcone C-glycoside |

| Appearance | Yellow Pigment | Red Pigment |

| Water Solubility | Soluble[1] | Sparingly soluble[2] |

| Solubility in other solvents | Soluble in aqueous extracts.[3] | Soluble in alkaline solutions (e.g., 0.5% sodium carbonate), acetone (B3395972).[1] |

| Molecular Formula | C₁₅H₁₂O₆ | C₄₃H₄₂O₂₂ |

| Molar Mass | 304.25 g/mol | 910.787 g/mol [2] |

Biosynthesis in Carthamus tinctorius

The biosynthetic pathways of this compound and Carthamin in safflower share common precursors but diverge at key enzymatic steps. Understanding these pathways is crucial for metabolic engineering and optimizing the production of these compounds.

Biosynthesis of this compound and Carthamin

The biosynthesis of both flavonoids begins with the general phenylpropanoid pathway, leading to the formation of chalcone, a key intermediate. From there, specific enzymes channel the synthesis towards either this compound or the precursor to Carthamin.

Comparative Biological Activities

This compound and Carthamin exhibit distinct biological activities, which are of significant interest for drug development. Their antioxidant and anti-inflammatory properties have been most notably studied.

Antioxidant Activity

Both compounds possess antioxidant properties, but studies suggest a difference in their efficacy. A comparative study on the floral extracts of various safflower genotypes provides quantitative data on their antioxidant capacities.

| Antioxidant Assay | This compound Extract (mg AAE/g dw) | Carthamin Extract (mg AAE/g dw) | Reference |

| Total Antioxidant Activity | 0.188±0.011 to 0.532±0.01 | 0.286±0.009 to 0.696±0.512 | [3] |

| Reducing Ability | 0.649±0.190 to 0.965±0.006 | 0.469±0.008 to 0.832±0.008 | [3] |

AAE: Ascorbic Acid Equivalents; dw: dry weight.

Anti-inflammatory Activity and Signaling Pathways

While both compounds are reported to have anti-inflammatory effects, they appear to modulate different signaling pathways. It is important to note that some studies use "Carthamin yellow," a mixture that contains this compound, and not purified this compound.

Carthamin has been shown to inhibit the lipopolysaccharide (LPS)-induced activation of the mitogen-activated protein kinase (MAPK) pathway .[4][5] This inhibition leads to a reduction in the expression of matrix-degrading enzymes and inflammatory mediators.

This compound's specific anti-inflammatory signaling pathways are less clearly defined in direct studies. However, flavonoids, in general, are known to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway , a key regulator of inflammation.[6] Further research is needed to elucidate the precise mechanisms of this compound.

Experimental Protocols

Extraction of this compound and Carthamin from Safflower Florets

Objective: To isolate this compound (water-soluble yellow pigment) and Carthamin (water-insoluble red pigment) from dried safflower florets.

Materials:

-

Dried safflower florets

-

Distilled water

-

0.5% (w/v) Sodium carbonate solution

-

0.5% Citric acid solution

-

Acetone

-

Cellulose (B213188) powder

-

Centrifuge and tubes

-

Magnetic stirrer and stir bar

-

Freeze dryer

-

Spectrophotometer

Protocol for this compound Extraction: [1]

-

Suspend 1 gram of finely powdered safflower florets in 15 mL of distilled water.

-

Stir the suspension at 40°C for 30 minutes.

-

Centrifuge at 3500 rpm for 15 minutes to remove solid plant material.

-

Collect the supernatant containing the water-soluble this compound.

-

Repeat the extraction process (steps 1-4) on the pellet 2-3 times to maximize yield.

-

Pool the supernatants and filter to remove any remaining suspended particles.

-

The resulting solution is the this compound extract.

Protocol for Carthamin Extraction: [1]

-

Take the pellet remaining after this compound extraction or start with 1 gram of fresh floret powder.

-

Suspend the material in 20 mL of 0.5% sodium carbonate solution.

-

Stir at room temperature for 30 minutes.

-

Centrifuge at 3500 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction on the pellet two more times.

-

Pool the supernatants and acidify to a pH of 3.5 with 0.5% citric acid.

-

Add 0.5 g of cellulose powder to the acidified solution and stir for 30 minutes at room temperature to allow for the adsorption of Carthamin.

-

Centrifuge at 3500 rpm for 15 minutes and discard the supernatant.

-

Wash the pellet with distilled water multiple times (5-6 times) by resuspension and centrifugation until the supernatant is colorless.

-

Suspend the final pellet in 10 mL of acetone and mix for 5 minutes.

-

Centrifuge at 3500 rpm for 5 minutes. The acetone supernatant contains the purified Carthamin.

DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of this compound and Carthamin extracts.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)

-

This compound and Carthamin extracts of known concentrations

-

Ascorbic acid (as a positive control)

-

96-well microplate

-

Microplate reader

-

Prepare serial dilutions of the this compound and Carthamin extracts and the ascorbic acid standard in methanol.

-

In a 96-well plate, add 100 µL of each sample dilution to respective wells.

-

Add 100 µL of the DPPH solution to each well.

-

For the blank, use 100 µL of methanol instead of the sample.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Plot the % inhibition against the concentration of the extracts to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

MTT Cytotoxicity Assay

Objective: To evaluate the cytotoxic effects of this compound and Carthamin on a specific cell line.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound and Carthamin stock solutions (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plates

-

CO₂ incubator

-

Microplate reader

-

Seed the cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of the this compound and Carthamin stock solutions in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent) and an untreated control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot the % cell viability against the concentration of the compounds to determine the IC50 value.

Conclusion

This compound and Carthamin, despite their common origin, are distinct molecules with different chemical structures, physicochemical properties, and biological activities. This compound, a water-soluble yellow flavanone, and Carthamin, a water-insoluble red quinochalcone, offer different potential applications in research and drug development. This guide provides a foundational understanding of their key differences, supported by quantitative data and detailed experimental protocols, to facilitate further investigation into their therapeutic potential. The provided visualizations of their biosynthesis and proposed signaling pathway interactions offer a framework for future mechanistic studies. Researchers are encouraged to utilize this information to design targeted experiments to further elucidate the unique properties and potential applications of these two fascinating natural compounds.

References

- 1. ias.ac.in [ias.ac.in]

- 2. Carthamin - Wikipedia [en.wikipedia.org]

- 3. iosrjournals.org [iosrjournals.org]

- 4. Carthamin yellow inhibits matrix degradation and inflammation induced by LPS in the intervertebral disc via suppression of MAPK pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carthamin yellow inhibits matrix degradation and inflammation induced by LPS in the intervertebral disc via suppression of MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DPPH Radical Scavenging Assay [mdpi.com]

- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 9. benchchem.com [benchchem.com]

- 10. japsonline.com [japsonline.com]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Biological activities of Carthamidin: an overview

An In-Depth Technical Guide to the Biological Activities of Carthamidin

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a water-soluble yellow quinochalcone pigment primarily isolated from the florets of safflower (Carthamus tinctorius L.).[1][2][3] Traditionally, safflower has been utilized in Asian medicine for a variety of therapeutic purposes, including the treatment of inflammatory conditions and menstrual problems.[4][5] Modern scientific investigation has begun to validate these traditional uses, revealing a spectrum of biological activities for its constituent compounds. This compound, along with related flavonoids like carthamin and hydroxysafflor yellow A, is a major bioactive component responsible for the plant's pharmacological effects.[2][4] This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its anticancer, antioxidant, and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent, particularly in breast cancer. Its activity is characterized by the inhibition of cancer cell proliferation and the induction of apoptosis.

Quantitative Data: Cytotoxicity

The cytotoxic effects of this compound and related aqueous extracts from Carthamus tinctorius have been quantified against various cancer cell lines, primarily using the MTT assay. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.

| Compound/Extract | Cell Line | Assay | IC50 Value | Citation(s) |

| This compound | MCF-7 | MTT | 128.65 µg/mL (at 24 h) | [6][7] |

| Aqueous Extract of Safflower Florets (Manjira var.) | MCF-7 | MTT | 34.873 ± 3.112 µg/mL | [1] |

| Aqueous Extract of Safflower Florets (SSF-658 var.) | MCF-7 | MTT | 34.967 ± 4.506 µg/mL | [1] |

| Ethanol Extract of Safflower | T47D | MTT | 479 µg/mL | [8] |

Note: Aqueous extracts of safflower are rich in this compound, the primary water-soluble pigment.[1]

Mechanism of Anticancer Action

The anticancer effects of this compound in breast cancer cells (MCF-7) are multifaceted, involving the induction of apoptosis, cell cycle arrest, and oxidative stress.[6]

-

Induction of Apoptosis: this compound treatment leads to apoptotic effects, which have been confirmed through AO/EB (Acridine Orange/Ethidium Bromide) labeling in laser confocal microscopy.[6]

-

Generation of Reactive Oxygen Species (ROS): The compound causes an elevation in the production of ROS within the treated cancer cells, contributing to cellular damage and apoptosis.[6]

-

Cell Cycle Arrest: Flow cytometry analysis has shown that this compound halts the cell cycle in the G0/G1 phase, with a significant accumulation of cells (82.9%) in this phase, thereby inhibiting proliferation.[6]

-

Membrane Damage: Increased leakage of lactate (B86563) dehydrogenase (LDH) from treated cells indicates compromised cell membrane integrity, a hallmark of cytotoxicity.[6]

-

Molecular Targeting: In silico molecular docking studies suggest a strong binding affinity of this compound to Notch receptors (NOTCH 1-4) and the tumor suppressor protein p53, with binding scores ranging from -5.027 to -7.402 kcal/mol. This suggests that this compound's therapeutic potential may be mediated through the modulation of these critical signaling pathways involved in cancer cell survival and proliferation.[6]

Mandatory Visualization: Anticancer Signaling Pathway

Caption: Proposed anticancer mechanism of this compound in MCF-7 cells.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.

-

Cell Culture: MCF-7 breast adenocarcinoma cells are cultured in Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (penicillin/streptomycin). The cells are maintained in a humidified incubator at 37°C with 5% CO2.[1]

-

Cell Seeding: Cells are seeded into 96-well plates at a specified density and allowed to adhere overnight.

-

Compound Preparation: this compound is dissolved in a suitable solvent (e.g., aqueous solution or methanol) and then diluted with the culture medium to achieve a series of final concentrations for testing.[1]

-

Treatment: The culture medium is removed from the wells and replaced with medium containing various concentrations of this compound. Control wells receive medium with the solvent alone. The plates are incubated for a specified period (e.g., 24 hours).[6][7]

-

MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.[7]

Antioxidant Activity

This compound, as an aqueous extract component of safflower florets, demonstrates significant antioxidant and radical scavenging abilities.[9] This activity is crucial for protecting organisms against oxidative damage induced by reactive oxygen species (ROS).[9]

Quantitative Data: Antioxidant Capacity

The antioxidant potential of this compound-containing extracts has been evaluated using several standard assays. The results are often expressed as ascorbic acid equivalents (AAE).

| Assay | Safflower Variety/Extract | Result (mg Ascorbic Acid Equivalents / g dry weight) | Citation(s) |

| Total Antioxidant Capacity | This compound (Co-1 var.) | 0.532 ± 0.01 | [9] |

| Total Antioxidant Capacity | This compound (A1 var.) | 0.188 ± 0.011 | [9] |

| Ferric Reducing Power (FRAP) | This compound (Pbns-12 var.) | 0.965 ± 0.006 | [9] |

| Ferric Reducing Power (FRAP) | This compound (Manjra var.) | 0.649 ± 0.190 | [9] |

Mandatory Visualization: DPPH Assay Workflow

Caption: Experimental workflow for the DPPH radical scavenging assay.

Experimental Protocols: Antioxidant Assays

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

-

Reagent Preparation: A stock solution of DPPH (e.g., 0.004% w/v or 200 µM) is prepared in 95% methanol.[9]

-

Sample Preparation: Stock solutions of the this compound-containing extract (e.g., 20 mg/mL) are prepared, and serial dilutions are made to obtain a range of concentrations.[9] Ascorbic acid is used as a positive control.

-

Reaction: A fixed volume of the DPPH solution (e.g., 900 μL) is mixed with various concentrations of the extract.[9] A blank (methanol) and a control (DPPH solution without sample) are also prepared.

-

Incubation: The mixtures are incubated in the dark at room temperature for 30 minutes.[9]

-

Measurement: The absorbance (optical density) is measured at 517 nm using a UV-Vis spectrophotometer.[9]

-

Calculation: The percentage of DPPH radical scavenging activity (inhibition) is calculated using the formula: % Inhibition = [(OD_control - OD_sample) / OD_control] x 100[9] The IC50 value is determined from a plot of % inhibition versus concentration.[9]

This method assesses the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

Reaction Mixture: Various concentrations of the extract are mixed with phosphate (B84403) buffer (2.5 mL, 0.2 M, pH 6.6) and potassium ferricyanide (B76249) (2.5 mL, 1% w/v).[9]

-

Incubation: The mixture is incubated at 50°C for 20 minutes.[9]

-

Reaction Termination: Trichloroacetic acid (2.5 mL, 10% w/v) is added to stop the reaction, and the mixture is centrifuged at 1000 g for 10 minutes.[9]

-

Color Development: The upper layer of the solution (2.5 mL) is mixed with deionized water (2.5 mL) and ferric chloride (0.5 mL, 0.1% w/v).[9]

-

Measurement: After 30 minutes, the absorbance of the resulting blue-green solution is measured at 700 nm.[9]

-

Quantification: The reducing power is expressed as milligrams of ascorbic acid equivalents (mg AAE) per gram of dry weight.[9]

Anti-inflammatory Activity

Carthamus tinctorius extracts have long been used in traditional medicine for their anti-inflammatory properties.[4][10] While specific quantitative data for isolated this compound is less prevalent in the reviewed literature, studies on safflower extracts, which contain this compound, demonstrate significant anti-inflammatory effects. These effects are often evaluated through in vitro assays that model inflammatory processes, such as membrane stabilization and protein denaturation inhibition.[11][12]

Experimental Protocol: In Vitro Anti-inflammatory Assays

This assay uses red blood cells (erythrocytes) as a model for lysosomal membranes. The ability of a compound to prevent heat-induced hemolysis is indicative of its membrane-stabilizing and anti-inflammatory potential.

-

Erythrocyte Suspension: A 2% suspension of human red blood cells is prepared in a buffered saline solution (e.g., PBS).[11]

-

Treatment: 1 mL of the extract at various concentrations (e.g., 100 to 3000 µg/mL) is mixed with 1 mL of the 2% erythrocyte suspension. Aspirin is often used as a reference drug.[11]

-

Incubation: The mixture is incubated in a water bath at 56°C for 30 minutes to induce hemolysis. A control tube contains PBS instead of the extract.[11]

-

Centrifugation: After incubation and cooling, the tubes are centrifuged (e.g., 700 g for 5 minutes) to pellet the intact cells.[11]

-

Measurement: The absorbance of the supernatant, which contains hemoglobin released from lysed cells, is measured at 560 nm.[11]

-

Calculation: The percentage of protection against hemolysis is calculated relative to the control.

Inflammation can lead to the denaturation of proteins. This assay measures the ability of a compound to inhibit heat-induced denaturation of a protein like ovalbumin or bovine serum albumin.

-

Reaction Mixture: A solution containing the test extract at various concentrations and a protein solution (e.g., ovalbumin) is prepared.[11]

-

Incubation: The mixture is incubated at a high temperature (e.g., 72°C) for a set period to induce denaturation, followed by cooling.

-

Measurement: The turbidity of the solution, resulting from protein denaturation and aggregation, is measured spectrophotometrically.

-

Calculation: The percentage inhibition of denaturation is calculated by comparing the absorbance of the sample-treated mixtures to that of the control.

Conclusion

This compound, a prominent pigment from Carthamus tinctorius, exhibits a range of promising biological activities. Its anticancer properties, particularly against breast cancer cells, are supported by evidence of apoptosis induction, cell cycle arrest, and potential modulation of the Notch and p53 signaling pathways.[6] Furthermore, this compound-containing extracts are potent antioxidants, capable of scavenging free radicals and reducing oxidative stress, as demonstrated by quantitative DPPH and FRAP assays.[9] The traditional use of safflower as an anti-inflammatory agent is also substantiated by in vitro studies showing membrane stabilization and protein denaturation inhibition.[11][12]

For drug development professionals, this compound represents a valuable natural product lead. Further research should focus on isolating pure this compound to precisely quantify its anti-inflammatory and other biological activities, elucidating its in vivo efficacy and safety profiles, and exploring its full therapeutic potential through more detailed mechanistic studies.

References

- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 2. Phytochemistry, pharmacology and medicinal properties of Carthamus tinctorius L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biotech-asia.org [biotech-asia.org]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Apoptotic and Molecular Mechanisms of this compound in Breast Cancer Therapy: An Integrated In Vitro and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Safflower (Carthamus tinctorius Linn.) Inhibits Cell Proliferation and Induces Apoptotic in Breast Cancer Cell Lines T47D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iosrjournals.org [iosrjournals.org]

- 10. Antinociceptive and anti-inflammatory activities of extract and two isolated flavonoids of Carthamus tinctorius L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Potential Natural Antioxidant and Anti-Inflammatory Properties of Carthamus caeruleus L. Root Aqueous Extract: An In Vitro Evaluation [mdpi.com]

- 12. Investigation of In Vitro and In Silico Anti-Inflammatory Potential of Carthamus caeruleus L. Root Juice | MDPI [mdpi.com]

A Technical Guide to the Anti-inflammatory Mechanisms of Carthamidin and Related Flavonoids from Carthamus tinctorius

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carthamidin is a flavonoid pigment, specifically a tetrahydroxyflavanone, found in the florets of safflower (Carthamus tinctorius L.).[1][2] Traditionally, safflower extracts have been used in medicine to promote blood circulation, alleviate pain, and treat inflammatory conditions.[3][4] While direct and extensive research on the anti-inflammatory mechanisms of isolated this compound is limited, studies on various extracts and other well-characterized flavonoid constituents of Carthamus tinctorius, such as hydroxysafflor yellow A (HSYA) and serotonin (B10506) derivatives (e.g., moschamine), provide a robust framework for understanding its potential modes of action.[3][4][5] These compounds collectively target key signaling pathways and mediators in the inflammatory cascade.

This technical guide synthesizes the current understanding of how constituents from Carthamus tinctorius exert their anti-inflammatory effects, providing a probable model for this compound's activity. The focus is on the molecular pathways, quantitative effects on inflammatory markers, and the detailed experimental protocols used to elucidate these mechanisms.

Core Anti-inflammatory Mechanisms

The inflammatory response is a complex biological process involving the activation of immune cells and the production of a host of chemical mediators. Key drivers of inflammation include the production of nitric oxide (NO), prostaglandins (B1171923) (e.g., PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). The expression of these mediators is tightly regulated by intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Bioactive compounds from Carthamus tinctorius have been shown to intervene at multiple points within these pathways.

Inhibition of NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[6] In resting cells, NF-κB dimers (commonly p50/p65) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), IκBα is phosphorylated, ubiquitinated, and subsequently degraded. This frees the NF-κB dimer to translocate into the nucleus, where it binds to DNA and initiates the transcription of genes encoding pro-inflammatory proteins, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), TNF-α, IL-1β, and IL-6.[6][7]

Extracts from Carthamus tinctorius and its isolated compounds significantly inhibit this pathway. They have been shown to prevent the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the active p65 subunit.[7][8] This suppression of NF-κB activation is a primary mechanism for the observed reduction in iNOS, COX-2, and pro-inflammatory cytokine expression.[6][8]

Modulation of MAPK Signaling Pathway

The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), is another critical set of signaling proteins that regulate inflammation.[9] LPS stimulation leads to the phosphorylation and activation of these kinases, which in turn activate transcription factors like activator protein-1 (AP-1).[5][10] AP-1 works in concert with NF-κB to drive the expression of inflammatory genes.

Studies on moschamine (B1676759), a serotonin derivative from safflower seeds, demonstrate a concentration-dependent inhibition of LPS-induced phosphorylation of p38 and ERK, though it had no effect on JNK.[5][10] Similarly, Carthamin yellow (CY), a flavonoid from safflower, was shown to suppress the LPS-induced activation of the MAPK pathway in nucleus pulposus cells.[11] This modulation of MAPK signaling contributes significantly to the downregulation of pro-inflammatory mediators.

Induction of Heme Oxygenase-1 (HO-1)

Heme oxygenase-1 (HO-1) is an inducible enzyme with potent anti-inflammatory properties. Its induction is a key cellular defense mechanism against oxidative stress and inflammation. The methanol (B129727) extract of Carthamus tinctorius (MEC) has been shown to induce the expression of HO-1 in a concentration- and time-dependent manner in macrophages.[8] This induction is mediated by the translocation of the transcription factor NF-E2-related factor (Nrf2) from the cytosol to the nucleus.[8] The anti-inflammatory effects of MEC, including the suppression of iNOS and COX-2, were reversed when HO-1 was silenced, confirming the critical role of this pathway.[8]

Direct Enzyme Inhibition

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative effects of various compounds and extracts from Carthamus tinctorius on the production of key inflammatory mediators and enzymes in LPS-stimulated RAW 246.7 macrophages.

Table 1: Inhibition of Pro-inflammatory Mediators

| Compound/Extract | Mediator | Concentration | % Inhibition / IC50 | Reference |

| Moschamine | PGE2 | 1, 5, 10 µM | Concentration-dependent | [5][10] |

| Moschamine | Nitric Oxide (NO) | 1, 5, 10 µM | Concentration-dependent | [5][10] |

| Moschamine | IL-6 | 1, 5, 10 µM | Concentration-dependent | [5] |

| Moschamine | IL-1β | 1, 5, 10 µM | Concentration-dependent | [5] |

| Safflower Honey Extract | Nitric Oxide (NO) | 2.5, 5 µg/mL | Significant reduction | [7] |

| Safflower Honey Extract | TNF-α (mRNA) | 2.5, 5 µg/mL | Significant reduction | [7] |

| Safflower Honey Extract | IL-1β (mRNA) | 2.5, 5 µg/mL | Significant reduction | [7] |

| Methanol Extract (MEC) | Nitric Oxide (NO) | 100 µg/mL | Significant inhibition | [8] |

| Methanol Extract (MEC) | PGE2 | 100 µg/mL | Significant inhibition | [8] |

Table 2: Inhibition of Pro-inflammatory Enzymes

| Compound/Extract | Enzyme | Concentration | Effect | Reference |

| Moschamine | iNOS (protein & mRNA) | 1, 5, 10 µM | Concentration-dependent suppression | [5][10] |

| Moschamine | COX-2 (protein & mRNA) | 1, 5, 10 µM | Concentration-dependent suppression | [5][10] |

| Methanol Extract (MEC) | iNOS (protein) | 10-100 µg/mL | Concentration-dependent inhibition | [8] |

| Methanol Extract (MEC) | COX-2 (protein) | 10-100 µg/mL | Concentration-dependent inhibition | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of the anti-inflammatory properties of Carthamus tinctorius constituents.

In Vitro Anti-inflammatory Assay using LPS-Stimulated Macrophages

This is the most common in vitro model to screen for anti-inflammatory activity.

-

Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

-

Cell Viability Assay (MTT or CCK-8): Before testing, the cytotoxicity of the test compound (e.g., this compound) is determined. Cells are seeded in a 96-well plate and treated with various concentrations of the compound for 24 hours. Cell viability is then assessed using MTT or CCK-8 assay to determine the non-toxic concentration range for subsequent experiments.

-

Stimulation: Cells are seeded in plates (e.g., 24-well or 6-well) and allowed to adhere. They are then pre-treated with non-toxic concentrations of the test compound for 1-2 hours. Following pre-treatment, inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL. A vehicle control (no compound, no LPS), a positive control (no compound, with LPS), and test groups (compound + LPS) are included.

-

Incubation: The cells are incubated for a specified period, typically 18-24 hours for mediator measurement or shorter periods (e.g., 30-60 minutes) for signaling protein phosphorylation analysis.

-

Sample Collection: After incubation, the cell culture supernatant is collected to measure secreted mediators (NO, PGE2, cytokines). The remaining cells are washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors to extract total protein for Western blot analysis.

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: This assay measures the concentration of nitrite (B80452) (NO2-), a stable breakdown product of NO, in the cell culture supernatant.

-

Procedure: 50-100 µL of supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid). After a 10-15 minute incubation at room temperature in the dark, the absorbance is measured at 540 nm. The nitrite concentration is calculated using a standard curve prepared with sodium nitrite.[7]

Protein Expression Analysis (Western Blot)

-

Principle: This technique is used to detect and quantify specific proteins in a sample.

-

Procedure:

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Blocking & Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. It is then incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., iNOS, COX-2, p-p65, p38, β-actin).

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensity is quantified using densitometry software.[8][11]

-

In Vivo Anti-inflammatory Model: Carrageenan-Induced Paw Edema

-

Principle: This is a standard model for evaluating acute inflammation in vivo. Subplantar injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response characterized by edema (swelling), which can be measured.[17][18][19]

-

Procedure:

-

Animal Grouping: Mice or rats are divided into control and treatment groups.

-

Administration: The test compound (e.g., safflower extract) or a standard drug (e.g., Diclofenac) is administered orally or intraperitoneally. The control group receives the vehicle.[20]

-

Induction of Edema: After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the subplantar region of the right hind paw of each animal.[19]

-

Measurement: The paw volume is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, 4, 5 hours).[21]

-

Analysis: The increase in paw volume is calculated as the percentage of edema relative to the initial volume. The percentage inhibition of edema in the treated groups is then calculated relative to the control group.

-

Conclusion

While this compound itself requires more targeted investigation, the body of evidence from studies on Carthamus tinctorius extracts and its other flavonoid constituents provides a strong indication of its anti-inflammatory potential. The primary mechanisms involve the significant downregulation of the pro-inflammatory NF-κB and MAPK signaling pathways. This leads to a marked reduction in the expression and production of key inflammatory mediators, including NO, PGE2, TNF-α, IL-1β, and IL-6, and the enzymes responsible for their synthesis, iNOS and COX-2. Furthermore, the induction of the protective HO-1 pathway represents another important mode of action. These multifaceted mechanisms make this compound and related compounds from safflower promising candidates for the development of novel anti-inflammatory therapeutics. Further research should focus on isolating pure this compound and evaluating its specific efficacy and molecular targets using the detailed protocols outlined in this guide.

References

- 1. Buy this compound | 479-54-9 [smolecule.com]

- 2. ias.ac.in [ias.ac.in]

- 3. Phytochemistry, pharmacology and medicinal properties of Carthamus tinctorius L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carthamus tinctorius L.: a comprehensive review of its ethnomedicine, phytochemistry, pharmacology, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitory effect of moschamine isolated from Carthamus tinctorius on LPS-induced inflammatory mediators via AP-1 and STAT1/3 inactivation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Antioxidant and Anti-Inflammatory Activities of Safflower (Carthamus tinctorius L.) Honey Extract [mdpi.com]

- 8. Anti-inflammatory action of methanol extract of Carthamus tinctorius involves in heme oxygenase-1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Carthamin yellow inhibits matrix degradation and inflammation induced by LPS in the intervertebral disc via suppression of MAPK pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lipoxygenase Inhibition by Plant Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of cyclooxygenase inhibitors from medicinal plants used to treat inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cyclooxygenase inhibitory and antioxidant cyanidin glycosides in cherries and berries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Lipoxygenase Inhibition by Plant Extracts | MDPI [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 20. cabidigitallibrary.org [cabidigitallibrary.org]

- 21. researchgate.net [researchgate.net]

The Potential Antidiabetic Effects of Carthamidin: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals December 18, 2025

Introduction

Carthamus tinctorius L., commonly known as safflower, has a long history in traditional medicine for the treatment of various ailments, including metabolic disorders like diabetes mellitus. The florets of the plant are a rich source of flavonoids, pigments, and other bioactive compounds. Among these, Carthamidin, an aqueous-soluble yellow pigment, has been identified. Oxidative stress is a key pathogenic factor in the development and progression of diabetes and its complications. The antioxidant properties of plant-derived compounds are therefore of significant interest in the search for novel antidiabetic agents.

This technical guide provides a comprehensive overview of the current scientific evidence regarding the potential antidiabetic effects of this compound and related constituents from Carthamus tinctorius. While direct research on the specific antidiabetic mechanisms of isolated this compound is nascent, studies on its antioxidant properties, coupled with extensive research on safflower extracts and other key compounds like Hydroxysafflor Yellow A (HSYA), provide a strong foundation for its therapeutic potential. This document summarizes quantitative data from key studies, details relevant experimental protocols, and visualizes the critical signaling pathways implicated in the antidiabetic action of safflower-derived compounds.

Chapter 1: The Antioxidant Properties of this compound

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and the body's antioxidant defenses, is known to impair insulin (B600854) secretion and action, contributing to insulin resistance.[1] this compound has been evaluated for its direct antioxidant and radical-scavenging capabilities.

An in vitro study demonstrated that this compound possesses significant antioxidant activity. The total antioxidant capacity, ferric reducing antioxidant power (FRAP), and DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity were quantified, showcasing its potential to mitigate oxidative stress.[2]

Table 1: In Vitro Antioxidant Activity of this compound

| Assay Type | Result (Range) | Key Finding | Reference |

|---|---|---|---|

| Total Antioxidant Activity | 0.188 - 0.532 mg AAE/g dw | Demonstrates dose-dependent antioxidant capacity. | [2] |

| Ferric Reducing Antioxidant Power (FRAP) | 0.649 - 0.965 mg AAE/g dw | Indicates strong reducing potential to neutralize free radicals. | [2] |

| DPPH Radical Scavenging | IC₅₀ value of 42.94 µg GAE/mL | Exhibits potent free radical scavenging ability. | [2] |

mg AAE/g dw: milligrams of Ascorbic Acid Equivalents per gram of dry weight. µg GAE/mL: micrograms of Gallic Acid Equivalents per milliliter.

Chapter 2: Antidiabetic Effects of Carthamus tinctorius Extracts in In Vivo Models

While studies on isolated this compound are limited, numerous in vivo studies using extracts of Carthamus tinctorius, which contains this compound, have demonstrated significant antidiabetic and metabolic benefits in rodent models. These studies provide compelling evidence for the therapeutic potential of the plant's constituents as a whole.

A key study utilized an alloxan-induced diabetic rat model to evaluate a hydroalcoholic extract of Carthamus tinctorius. The treatment led to significant improvements in glycemic control, insulin levels, and lipid profiles, comparable to the standard antidiabetic drug glibenclamide.[1][3] Another study using a Type 2 Diabetes Mellitus (T2DM) model induced by a high-fat diet (HFD) and a low dose of streptozotocin (B1681764) (STZ) found that a methanolic flower extract (SFFE) attenuated hyperglycemia, hyperlipidemia, and hepatic steatosis.[4]

Table 2: Effects of Carthamus tinctorius Hydroalcoholic Extract on Alloxan-Induced Diabetic Rats

| Parameter | Diabetic Control | C. tinctorius Extract (200 mg/kg) | Glibenclamide (0.6 mg/kg) | Reference |

|---|---|---|---|---|

| Fasting Blood Sugar (mg/dL) | Increased Significantly | Meaningful Decrease | Meaningful Decrease | [1] |

| Serum Insulin | Decreased Significantly | Increased Significantly | Increased Significantly | [1] |

| Triglyceride (mg/dL) | Increased Significantly | Meaningful Decrease | Meaningful Decrease | [1] |

| Total Cholesterol (mg/dL) | Increased Significantly | Meaningful Decrease | Meaningful Decrease | [1] |

| LDL-C (mg/dL) | Increased Significantly | Meaningful Decrease | Meaningful Decrease | [1] |

| HDL-C (mg/dL) | Decreased | Rose to near normal | Rose to near normal | [1] |

| HbA1c | Significantly Higher | Lowered to near normal | Lowered to near normal |[1] |

Data represents changes observed after 6 weeks of treatment compared to the diabetic control group.

dot

Caption: Workflow for a typical in vivo antidiabetic study.

Chapter 3: Molecular Mechanisms of Safflower Constituents

The antidiabetic effects of Carthamus tinctorius are attributed to the synergistic action of its various bioactive components, which modulate multiple signaling pathways.

Hydroxysafflor Yellow A (HSYA): A Mechanistic Case Study